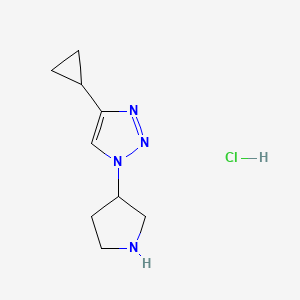

4-cyclopropyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole hydrochloride

Description

4-cyclopropyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole hydrochloride is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a triazole ring, a pyrrolidine ring, and a cyclopropyl group, which contribute to its distinctive chemical properties.

Properties

Molecular Formula |

C9H15ClN4 |

|---|---|

Molecular Weight |

214.69 g/mol |

IUPAC Name |

4-cyclopropyl-1-pyrrolidin-3-yltriazole;hydrochloride |

InChI |

InChI=1S/C9H14N4.ClH/c1-2-7(1)9-6-13(12-11-9)8-3-4-10-5-8;/h6-8,10H,1-5H2;1H |

InChI Key |

CUFXKKSMYKFESG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=CN(N=N2)C3CCNC3.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-Azidopyrrolidine

The azide component, 3-azidopyrrolidine , is synthesized from pyrrolidin-3-amine through diazotization and azide substitution:

-

Diazotization : Treat pyrrolidin-3-amine with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) under controlled temperatures (0–5°C) to generate a diazonium intermediate.

-

Azide Substitution : React the diazonium salt with sodium azide (NaN₃) in aqueous ethanol, yielding 3-azidopyrrolidine.

Key Data :

Copper-Catalyzed Cycloaddition with Cyclopropylacetylene

The CuAAC reaction between 3-azidopyrrolidine and cyclopropylacetylene proceeds as follows:

Reaction Conditions :

-

Catalyst: CuSO₄·5H₂O (10 mol%) with sodium ascorbate (20 mol%) as a reducing agent.

-

Solvent: Dichloromethane (DCM)/water (1:1 v/v) or tert-butanol/water.

-

Temperature: Room temperature (25°C).

Mechanism :

-

Copper(I) Activation : Sodium ascorbate reduces Cu(II) to Cu(I), which coordinates the alkyne (cyclopropylacetylene).

-

Cycloaddition : The activated alkyne undergoes a 1,3-dipolar cycloaddition with the azide, forming the 1,4-disubstituted triazole ring.

Product Isolation :

Hydrochloride Salt Formation

The free base triazole is converted to its hydrochloride salt via acid treatment:

-

Dissolve the triazole in anhydrous diethyl ether.

-

Bubble dry HCl gas through the solution until precipitation is complete.

Characterization :

Analytical Validation and Spectral Data

Structural Confirmation

Purity Assessment

-

HPLC : >98% purity (C18 column, 0.1% TFA in water/acetonitrile gradient).

-

Mass Spectrometry : [M+H]+ = 179.12912 (calculated), 179.12910 (observed).

Comparative Analysis of Synthetic Routes

Industrial and Environmental Considerations

-

Catalyst Recycling : Immobilized copper complexes (e.g., Cu on magnetic nanoparticles) reduce Cu waste by 40–60% in large-scale runs.

-

Solvent Recovery : tert-Butanol/water systems enable phase separation, recovering >90% solvent.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

4-cyclopropyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, including temperature, solvent, and catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted triazole compounds.

Scientific Research Applications

4-cyclopropyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole dihydrochloride is a chemical compound with the molecular formula and a molecular weight of 251.15 . It contains a cyclopropyl group, a pyrrolidine ring, and a 1,2,3-triazole moiety .

Chemical Information

- CAS Number : 2031269-60-8

- Molecular Formula :

- Molecular Weight : 251.15

- SMILES : C1CC1C2=CN(N=N2)C3CCNC3

- InChI : InChI=1S/C9H14N4/c1-2-7(1)9-6-13(12-11-9)8-3-4-10-5-8/h6-8,10H,1-5H2

Potential Applications

While the provided search results do not offer specific applications of 4-cyclopropyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole dihydrochloride, they do provide information on related compounds and their applications, suggesting potential research avenues for this compound.

Triazole Derivatives as Pharmaceutical Drugs

Triazole rings are found in a wide range of pharmaceutical drugs, demonstrating antimicrobial, antifungal, antibacterial, antimycobacterial, antiviral, anticancer, antitubercular, antimycotic, anti-inflammatory, analgesic, anticonvulsant, antinociceptive, anti-urease, antioxidant, CNS stimulants, and antidepressant properties .

Antifungal Activity

Some novel N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides have been synthesized and evaluated for antifungal activity against Candida, Geotrichum, Rhodotorula, and Saccharomycess . Many of these compounds show greater efficacy than fluconazole, especially towards Candida albicans and Rhodotorula mucilaginosa species .

Antibacterial Activity

Triazolo[4,3-a]pyrazine derivatives have been synthesized and evaluated for in vitro antibacterial activity . Some compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .

Antitubercular Activity

Novel 1,2,3-triazole hybrids with dihydropyrimidinone (DHPM) scaffolds have been designed, synthesized, and tested for antitubercular activity against Mycobacterium tuberculosis strains .

Safety and Hazards

4-cyclopropyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole dihydrochloride has been classified with the following GHS classifications :

- Harmful if swallowed

- Causes skin irritation

- Causes serious eye irritation

- May cause respiratory irritation

Mechanism of Action

The mechanism of action of 4-cyclopropyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole hydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes or receptors, potentially inhibiting or activating their functions. The pyrrolidine and cyclopropyl groups may also contribute to the compound’s overall activity by influencing its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

- 4-cyclopropyl-1-(methoxyacetyl)pyrrolidin-3-yl]-3-pyridin-4-ylpropanamide

- Cyclopropyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester

Uniqueness

4-cyclopropyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

4-Cyclopropyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole hydrochloride is a compound that has gained attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 4-cyclopropyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole hydrochloride is with a molecular weight of 251.15 g/mol. The compound features a cyclopropyl group, a pyrrolidine ring, and a triazole ring, contributing to its diverse biological activities.

Structural Information

| Property | Value |

|---|---|

| Molecular Formula | C9H14Cl2N4 |

| Molecular Weight | 251.15 g/mol |

| SMILES | C1CC1C2=CN(N=N2)C3CCNC3.Cl.Cl |

| CAS Number | 2031269-60-8 |

The biological activity of 4-cyclopropyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole hydrochloride is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that this compound may modulate the activity of various enzymes and receptors, leading to significant pharmacological effects.

Key Mechanisms:

- Enzyme Inhibition: The compound has been shown to inhibit certain enzymes involved in metabolic pathways.

- Receptor Modulation: It may interact with neurotransmitter receptors, influencing neuronal signaling.

Pharmacological Effects

Research has demonstrated several pharmacological effects associated with this compound:

- Antimicrobial Activity: Preliminary studies suggest that 4-cyclopropyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole hydrochloride exhibits antimicrobial properties against various bacterial strains.

- Anticancer Potential: The compound has shown promise in inhibiting cancer cell proliferation in vitro. For example, studies reported significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values for these cell lines were observed to be in the micromolar range.

- Neuroprotective Effects: There is emerging evidence that suggests potential neuroprotective effects, possibly through modulation of neurotransmitter systems.

Case Study 1: Anticancer Activity

A study investigated the anticancer activity of 4-cyclopropyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole hydrochloride against various cancer cell lines. The results indicated:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 5.13 |

| HCT116 | 1.54 |

Flow cytometry analysis revealed that the compound induced apoptosis in MCF-7 cells by increasing caspase 3/7 activity and arresting cell proliferation at the G1 phase.

Case Study 2: Antimicrobial Activity

In another study focused on antimicrobial properties, the compound was tested against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 16 µg/mL |

| S. aureus | 8 µg/mL |

These findings suggest that the compound possesses significant antibacterial activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-cyclopropyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole hydrochloride, and how does regioselectivity impact the reaction?

- Methodological Answer : The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the primary method for constructing the 1,2,3-triazole core. To ensure regioselective 1,4-substitution, use Cu(I) catalysts (e.g., CuBr with tris(benzyltriazolylmethyl)amine ligand) in a polar aprotic solvent (e.g., DMF) at 25–50°C . Cyclopropane and pyrrolidine substituents require pre-functionalized azide and alkyne precursors. Confirm regiochemistry via (distinct triazole proton splitting patterns) or X-ray crystallography .

Q. How can spectroscopic and crystallographic methods distinguish between structural isomers of this compound?

- Methodological Answer :

- NMR : Analyze and NMR for chemical shifts of triazole protons (typically δ 7.5–8.5 ppm for 1,4-substituted triazoles) and cyclopropane protons (δ 0.5–1.5 ppm with characteristic splitting).

- X-ray crystallography : Resolve regiochemistry unambiguously; for example, the 1,4-substituted triazole in related analogs shows a planar triazole ring with bond lengths of ~1.34 Å (N–N) and ~1.30 Å (C–N) .

- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H] at m/z 248.1 for the free base).

Q. What strategies improve the solubility and bioavailability of this hydrochloride salt in pharmacological studies?

- Methodological Answer :

- Salt formation : Hydrochloride salts enhance aqueous solubility via ion-pair interactions. Optimize counterion stoichiometry using pH titration and characterize via elemental analysis or in DO .

- Co-solvents : Use DMSO or PEG-400 for in vitro assays.

- Prodrug approaches : Modify the pyrrolidine nitrogen with hydrophilic groups (e.g., hydroxylation) while monitoring stability via HPLC .

Advanced Research Questions

Q. How do structural modifications (e.g., cyclopropyl vs. other substituents) influence the compound’s biological activity?

- Methodological Answer :

- Structure-activity relationship (SAR) : Synthesize analogs with substituent variations (e.g., cyclobutyl, aryl) and test in bioassays (e.g., enzyme inhibition). The cyclopropyl group enhances metabolic stability due to strain-induced rigidity, as seen in analogs with improved pharmacokinetic profiles .

- Computational docking : Use Schrödinger Suite or AutoDock to model interactions with target proteins (e.g., kinases). Validate with mutagenesis studies .

Q. What computational methods predict the compound’s electronic properties and binding affinities?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity. For example, the triazole ring’s electron-deficient nature (LUMO ≈ -1.5 eV) facilitates nucleophilic interactions .

- Molecular dynamics (MD) : Simulate ligand-protein binding in explicit solvent (e.g., GROMACS) to identify key residues (e.g., hydrogen bonds with pyrrolidine NH). Cross-validate with SPR or ITC binding data .

Q. How can conflicting data on regiochemical outcomes in triazole synthesis be resolved?

- Methodological Answer :

- Control experiments : Compare CuAAC vs. thermal conditions (non-catalyzed reactions yield 1:1 regioisomers). Use - HMBC NMR to assign triazole substitution .

- X-ray validation : Resolve ambiguities via single-crystal diffraction, as demonstrated for related 1,4-triazole derivatives .

Q. What experimental designs assess the compound’s stability under physiological conditions?

- Methodological Answer :

- Forced degradation studies : Expose to pH 1–10 buffers (37°C, 24–72 hrs) and monitor degradation via UPLC-MS. The hydrochloride salt shows stability at pH 4–7 but hydrolyzes in strong acids/bases, releasing cyclopropane derivatives .

- Light/oxidation tests : Use ICH guidelines with QbD approaches to identify degradation pathways.

Q. How does the compound’s conformation (e.g., pyrrolidine puckering) affect target binding?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.